molecular formula C16H23NO2 B2425304 2-[(3,5-Dimethoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole CAS No. 2325318-87-2

2-[(3,5-Dimethoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole

Cat. No.: B2425304
CAS No.: 2325318-87-2
M. Wt: 261.365
InChI Key: JMXCHAPAMGDXMJ-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole is a complex organic compound with a unique structure that combines a cyclopentane ring with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole typically involves the reaction of 3,5-dimethoxybenzyl chloride with a suitable cyclopentane derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

2-[(3,5-Dimethoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Dimethoxyphenyl)methyl]-1H-pyrrole
  • 3,5-Dimethoxybenzylamine
  • Cyclopentylpyrrole

Uniqueness

2-[(3,5-Dimethoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole is unique due to its combination of a cyclopentane ring with a pyrrole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-18-15-6-12(7-16(8-15)19-2)9-17-10-13-4-3-5-14(13)11-17/h6-8,13-14H,3-5,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXCHAPAMGDXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CC3CCCC3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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